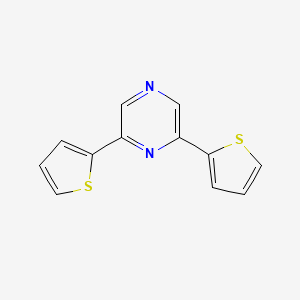

2,6-Bis(thiophen-2-yl)pyrazine

Description

Structural Characterization of 2,6-Bis(thiophen-2-yl)pyrazine

X-ray Crystallographic Analysis

X-ray crystallography remains the gold standard for determining atomic-level structural details. While no direct crystallographic data exists for this compound, structural insights can be inferred from analogous compounds. For example, the crystal structure of 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine (1 ) reveals critical parameters applicable to pyrazine derivatives:

- Space group : Monoclinic P2₁/c (common for planar aromatic systems).

- Dihedral angles : Thiophene rings are inclined to the pyrido-pyrazine core at angles ranging from 6.16° to 86.66°, depending on substitution patterns.

- Interplanar distances : Offset π-stacking interactions between pyrazine moieties are observed at ~3.43 Å.

For this compound, the para-substitution pattern likely reduces steric hindrance compared to ortho-substituted analogs, potentially enabling closer π-stacking or hydrogen-bonding interactions. Table 1 summarizes key crystallographic parameters for related compounds.

| Compound | Space Group | Dihedral Angles (Thiophene-Pyrazine) | Interplanar Distance (Å) |

|---|---|---|---|

| 2,3-Bis(thiophen-2-yl)pyrido[2,3-b]pyrazine (1 ) | P2₁/c | 6.16°, 86.66° | 3.43 |

| 7-Bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine (2 ) | P2₁/c | 33.29°, 19.84° | N/A |

| Hypothetical this compound | P2₁/c | ~0–15° (estimated) | ~3.4–3.5 |

Note: Hypothetical values assume reduced steric hindrance in para-substituted pyrazines.

Molecular Geometry and Conformational Dynamics

The molecular geometry of this compound is influenced by:

- Pyrazine Core Planarity : The pyrazine ring remains largely planar due to aromatic stabilization, with minor deviations from planarity observed in brominated derivatives (e.g., 2 ).

- Thiophene Ring Orientation : In para-substituted pyrazines, thiophene rings are likely positioned symmetrically above and below the pyrazine plane, minimizing steric clashes. This contrasts with ortho-substituted analogs, where dihedral angles exceed 30° due to increased steric strain.

- Conformational Flexibility : The absence of bulky substituents in this compound suggests higher rotational freedom around the C–S bonds compared to 2,3-substituted derivatives.

Key Geometric Parameters (Hypothetical)

Intermolecular Interactions in Crystal Packing

Crystal packing in pyrazine derivatives is governed by:

- π-π Stacking : Offset stacking between pyrazine rings is common, with interplanar distances of ~3.4–3.5 Å. Para-substitution may enhance this interaction due to reduced steric hindrance.

- Hydrogen Bonding : Absent in this compound (lacking H-bond donors/acceptors), unlike halogenated derivatives (e.g., 2 ), which exhibit C–H⋯Br interactions.

- C–H⋯π Interactions : Potential weak interactions between thiophene C–H groups and adjacent aromatic systems.

Case Study: 2,3-Bis(thiophen-2-yl)pyrido[3,4-b]pyrazine

In the silver(I) complex of this analog, weak O–H⋯N hydrogen bonds (2.78–3.08 Å) stabilize the crystal lattice. For this compound, similar solvate interactions (e.g., with methanol) could occur if synthesized in polar solvents.

Properties

IUPAC Name |

2,6-dithiophen-2-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2S2/c1-3-11(15-5-1)9-7-13-8-10(14-9)12-4-2-6-16-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMTDGCHDJXMJMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CN=CC(=N2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(thiophen-2-yl)pyrazine typically involves the Suzuki–Miyaura coupling reaction. This method employs a palladium-catalyzed cross-coupling between a boronic acid derivative of thiophene and a halogenated pyrazine. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the Suzuki–Miyaura coupling reaction makes it a viable method for large-scale synthesis. The use of readily available starting materials and the relatively mild reaction conditions contribute to its feasibility for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2,6-Bis(thiophen-2-yl)pyrazine undergoes various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.

Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Electrophilic reagents such as bromine or chlorinating agents.

Major Products:

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Dihydropyrazine derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2,6-Bis(thiophen-2-yl)pyrazine has been explored for various scientific research applications:

Organic Electronics: Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Photovoltaics: It is used in the development of organic photovoltaic cells due to its ability to facilitate charge transfer.

Medicinal Chemistry: The compound’s structure allows for the design of novel drugs with potential therapeutic applications, including anticancer and antimicrobial agents.

Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which 2,6-Bis(thiophen-2-yl)pyrazine exerts its effects is primarily related to its electronic structure. The conjugated system of the pyrazine and thiophene rings allows for efficient charge transfer and interaction with various molecular targets. In medicinal chemistry, it can interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,3-Bis(thiophen-2-yl)pyrido[2,3-b]pyrazine

- Structure : Features a pyrido[2,3-b]pyrazine core with thiophenes at the 2 and 3 positions (vs. pyrazine core in the target compound).

- Physical Properties: Molecular weight: 295.37 g/mol Melting point: 451 K Crystal system: Monoclinic (space group P2₁/c) with cell parameters a = 5.251 Å, b = 14.109 Å, c = 17.769 Å .

Bis[2,3-bis(thiophen-2-yl)pyrido[3,4-b]pyrazine]silver(I) Perchlorate

- Structure : Pyrido[3,4-b]pyrazine core with thiophenes and silver coordination.

- Coordination Chemistry : Ag(I) coordinates with pyrido N atoms and weakly interacts with perchlorate O atoms. The thiophene groups exhibit disorder in crystal packing .

N,N-[Bis(2-thienylmethylene)pyrazine-2,3-dicarboxamide] (L2)

- Structure : Pyrazine-2,3-dicarboxamide functionalized with thiophene-aldehyde groups.

- Chemical Reactivity : Forms complexes with Co(II), Cu(II), Ni(II), and Zn(II), demonstrating versatility in metal coordination. The ligand’s imine groups facilitate chelation, contrasting with the direct thiophene substitution in 2,6-bis(thiophen-2-yl)pyrazine .

2,6-Bis(imino)pyrazine Ligands in Iron Catalysts

- Structure: Pyrazine functionalized with imino groups at 2 and 6 positions.

- Applications: Used in iron(II)-ethylene polymerization catalysts. The imino groups enhance electron donation, improving catalytic activity compared to thiophene-substituted analogs .

Comparative Data Table

Key Research Findings

- Electronic Properties : Thiophene substitution at pyrazine’s 2,6 positions enhances π-conjugation, reducing bandgaps in polymers (e.g., P1-P4 in ), making them suitable for low-cost photovoltaics .

Biological Activity

2,6-Bis(thiophen-2-yl)pyrazine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to present a detailed analysis.

Chemical Structure and Properties

The compound this compound consists of two thiophene rings attached to a pyrazine core. This unique structure contributes to its diverse biological activities, including antimicrobial, antioxidant, and anticancer properties.

Antimicrobial Activity

Numerous studies have reported the antimicrobial efficacy of this compound against various bacterial and fungal strains. For instance:

- Bacterial Strains : It has shown significant inhibitory effects against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

- Fungal Strains : The compound also exhibits antifungal activity against Candida albicans and Aspergillus niger, with effective concentrations noted in the range of 20 to 100 µg/mL .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including DPPH and hydroxyl radical scavenging assays. Results indicate that the compound effectively neutralizes free radicals, demonstrating a significant reduction in oxidative stress markers in vitro .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In particular:

- Cell Line Studies : Research involving human leukemia K562 cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM after 72 hours of treatment.

- Mechanism of Action : The compound induces apoptosis by modulating key apoptotic markers such as Bcl-2, Bax, and Survivin. Flow cytometry analysis indicated cell cycle arrest at the G0/G1 phase and an increase in sub-G1 cell populations, indicative of apoptosis .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. This includes:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cell proliferation and survival pathways.

- Receptor Modulation : It may also modulate receptor signaling pathways that are critical for cancer cell growth and survival.

Comparative Analysis

A comparison with similar compounds reveals that while many pyrazine derivatives exhibit biological activity, the dual thiophene substitution enhances the overall efficacy of this compound.

| Compound | Antimicrobial Activity | Antioxidant Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Other Pyrazine Derivatives | Variable | Moderate | Limited |

Case Studies

- Study on Antimicrobial Properties : A study conducted on various microbial strains demonstrated significant inhibition zones when exposed to varying concentrations of this compound .

- Antioxidant Efficacy Assessment : In vitro assays confirmed that this compound effectively scavenges free radicals, thereby reducing oxidative stress markers significantly compared to control groups.

- Cancer Cell Line Study : Research involving K562 leukemia cells indicated that treatment with the compound led to morphological changes consistent with apoptosis and a significant reduction in cell viability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.